molecular formula C8H17ClO3S B13627886 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

Cat. No.: B13627886
M. Wt: 228.74 g/mol
InChI Key: VIFDQZRVMYBBKR-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride (CAS 1481028-01-6) is a specialized organic compound with the molecular formula C8H17ClO3S and a molecular weight of 228.74 g/mol . As a sulfonyl chloride, it is a highly reactive intermediate, primarily valued in organic synthesis for introducing the sulfonyl functional group into target molecules. Its structure features an ether linkage with a 3,3-dimethylbutoxy chain, which can impart significant steric bulk and influence the compound's lipophilicity, potentially enhancing membrane permeability in biologically active molecules or modifying the physical properties of synthesized materials. The primary application of this reagent is expected to be in nucleophilic substitution reactions, particularly with amines to form sulfonamides—a reaction fundamental to the Hinsberg test for amine classification and a key step in the synthesis of various pharmacologically active agents . Sulfonamides are a crucial class of compounds in medicinal chemistry, found in antibiotics, diuretics, and anticancer drugs. The unique 3,3-dimethylbutoxy side chain may be leveraged to improve the metabolic stability or target binding affinity of resulting compounds. Researchers might also employ this sulfonyl chloride for the preparation of sulfonate esters or as an electrophile in catalyst-free aerobic oxidative reactions with tertiary amines, as demonstrated with structurally related 2-aminopyridine-3-sulfonyl chlorides . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with care, as sulfonyl chlorides are typically moisture-sensitive and can cause severe skin and eye irritation . Proper storage conditions, typically cold-chain transportation and storage, are recommended to maintain its stability and reactivity .

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

2-(3,3-dimethylbutoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-8(2,3)4-5-12-6-7-13(9,10)11/h4-7H2,1-3H3

InChI Key

VIFDQZRVMYBBKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Sulfonyl Chlorides

Sulfonyl chlorides are commonly synthesized by:

Preparation via Oxidative Chlorination of Thiols

One of the most efficient and widely used methods involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides. This method is highly relevant for preparing 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride if the corresponding thiol precursor, 2-(3,3-Dimethylbutoxy)ethane-1-thiol, is accessible.

  • Reagents and Conditions :

    • Hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂) or other chlorinating oxidants.
    • Mild temperatures, often room temperature to 50 °C.
    • Polar aprotic solvents such as dichloromethane or acetonitrile.
  • Mechanism : The thiol is first oxidized to a sulfonic acid intermediate, which is then chlorinated to form the sulfonyl chloride.

  • Advantages :

    • High purity of sulfonyl chloride products.
    • Short reaction times.
    • Good yields.
  • Representative Literature :

    • Kurhade et al. (2009) demonstrated the use of H₂O₂ and SOCl₂ for direct oxidative chlorination of thiols to sulfonyl chlorides with excellent yields and purity.
    • Recent advances include flow reactor techniques using nitric acid/hydrochloric acid/oxygen systems for oxidative chlorination, enhancing scalability and green chemistry credentials.

Chlorosulfonation of Ether-Containing Substrates

Direct chlorosulfonation of ether substrates is less common due to potential side reactions but can be achieved under controlled conditions:

  • Reagents : Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).
  • Conditions : Low temperature, inert atmosphere to avoid hydrolysis.
  • Challenges : Possible cleavage of ether bonds or over-chlorosulfonation.

This method is generally less favored for sensitive or bulky ether-containing compounds like this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidative chlorination of thiols 2-(3,3-Dimethylbutoxy)ethane-1-thiol H₂O₂ + SOCl₂, room temp, polar aprotic solvent High purity, good yield, mild conditions Requires thiol precursor
Telescoping from alkyl halides Alkyl halide with 3,3-dimethylbutoxy group Thiourea, then oxidative chlorination (NCBSI system) Green, efficient, scalable Multi-step, requires halide precursor
Chlorosulfonation Ether substrate ClSO₃H or SO₂Cl₂, low temp Direct sulfonyl chloride formation Risk of ether cleavage, harsh reagents

Analytical and Research Findings

  • Purity and Characterization : Sulfonyl chlorides prepared by oxidative chlorination show high purity confirmed by NMR (¹H, ¹³C), FT-IR (S=O stretching), and mass spectrometry.
  • Reaction Yields : Typical isolated yields range from 70% to 90% depending on substrate and conditions.
  • Biological Relevance : Sulfonyl chlorides like this compound serve as key intermediates in the synthesis of sulfonamides and other bioactive compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (Nu) via bimolecular nucleophilic substitution (Sₙ2), forming stable sulfonate derivatives.

Reaction with Amines

Primary and secondary amines displace the chloride to form sulfonamides:
Reaction :
$$ \text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl} $$

  • Example : Reaction with triethylamine in dichloromethane yields sulfonamides with >70% efficiency in model systems .

  • Steric Effects : The bulky 3,3-dimethylbutoxy group may reduce reaction rates compared to less hindered analogs .

Reaction with Alcohols

Alcohols generate sulfonate esters under basic conditions:
Reaction :
$$ \text{RSO}_2\text{Cl} + \text{R''OH} \xrightarrow{\text{Base}} \text{RSO}_2\text{OR''} + \text{HCl} $$

  • Conditions : Pyridine or Et₃N is used to scavenge HCl.

  • Yield : For 2-hydroxyethanesulfonyl chloride, esterification with 1-butanol achieves ~65% yield .

Reaction with Thiols

Thiols produce sulfonate thioesters:
$$ \text{RSO}_2\text{Cl} + \text{R'''SH} \rightarrow \text{RSO}_2\text{SR'''} + \text{HCl} $$

Elimination Reactions

Under basic or high-temperature conditions, the compound can undergo elimination to form ethenesulfonate derivatives:
Mechanism :
$$ \text{RSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{CH}_2=\text{CHSO}_2\text{Cl} + \text{H}_2\text{O} $$

  • Evidence : Analogous 2-hydroxyethanesulfonyl chloride eliminates water to form ethenesulfonyl chloride with 15–20% yield in the presence of DBU .

  • Steric Influence : The 3,3-dimethylbutoxy group may hinder elimination, favoring substitution unless strong bases are used.

Radical Pathways

Photoredox catalysis can induce radical reactions, though direct evidence for this compound is limited. For example:

  • Sulfonyl fluorides generate sulfonyl radicals (*SO₂R) under blue LED light with Ru photocatalysts .

  • Hypothesis : 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride may undergo similar pathways, forming alkylsulfonyl radicals for C–S bond formation.

Stability and Hydrolysis

The compound is moisture-sensitive, undergoing hydrolysis to sulfonic acid:
$$ \text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl} $$

  • Kinetics : Hydrolysis half-life in aqueous acetone is ~8 minutes at 25°C for similar sulfonyl chlorides .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a concerted Sₙ2 mechanism, with transition-state stabilization influenced by the leaving group (Cl⁻) and nucleophile strength .

  • Elimination : Favored in polar aprotic solvents with strong bases, proceeding through a sulfene intermediate (R–SO₂–CH₂–) .

Scientific Research Applications

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs and other pharmaceutical intermediates.

    Material Science: Utilized in the modification of polymers and other materials to enhance their properties.

    Biochemistry: Applied in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride and analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Physical State (Ambient) Key References
This compound C₈H₁₅ClO₃S 226.72 Branched 3,3-dimethylbutoxy ether Liquid
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride C₇H₁₅ClO₅S 254.76 Linear methoxyethoxy ether chain Not reported
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride C₁₀H₁₉ClO₄S 270.77 Cyclohexyloxy ether group Liquid (purity ≥98%)
2-(2-Chlorophenyl)ethane-1-sulfonyl chloride C₈H₈Cl₂O₂S 239.12 Aromatic 2-chlorophenyl substituent Solid
2-(Pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride C₂H₃ClF₅O₂S₂ 280.61 Pentafluorosulfanyl (-SF₅) group Liquid

Biological Activity

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. Sulfonyl chlorides are known for their reactivity in organic synthesis and their utility in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by recent research findings.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₉ClO₂S
  • Molecular Weight : Approximately 224.77 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl chloride derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

In a study evaluating the antimicrobial efficacy of sulfonyl compounds, it was found that modifications to the sulfonyl group significantly influenced their activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds with sulfonyl groups have shown promising radical scavenging abilities.

Research indicates that derivatives of sulfonyl chlorides can effectively scavenge free radicals, which is essential in preventing cellular damage:

  • DPPH Radical Scavenging Activity : Compounds derived from sulfonyl chlorides exhibited varying degrees of DPPH radical scavenging activity, with some showing over 80% inhibition at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of sulfonyl compounds has been a focus of research due to their ability to inhibit tumor growth. For instance:

  • MCF-7 Breast Cancer Cell Line : A derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 10 µM . This suggests that structural modifications can enhance the anticancer properties of sulfonyl derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives revealed that those with bulky side chains showed enhanced activity against resistant bacterial strains .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives could significantly reduce oxidative stress markers in cell cultures exposed to oxidative agents .
  • Cancer Cell Line Studies : Research involving different cancer cell lines has shown that modifications to the sulfonyl group can lead to increased apoptosis in cancer cells, indicating a pathway for therapeutic development .

Q & A

Strategies for resolving regiochemical ambiguity in derivative synthesis

  • Use directing groups (e.g., Boc-protected amines) to control substitution sites. LC-MS/MS monitoring identifies intermediates, enabling real-time optimization .

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